Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17481921
InChI: InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9+/m0/s1
SMILES:
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol

Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17481921

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
IUPAC Name tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9+/m0/s1
Standard InChI Key HRHTUPLABYFOKC-DTWKUNHWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)C#N
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1CO)C#N

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is C₁₁H₁₈N₂O₃, with a molecular weight of 226.27 g/mol. The stereochemistry at positions 2 and 4 (R-configuration) critically influences its biological interactions and synthetic applications . Key structural features include:

  • Boc Protection: The tert-butyloxycarbonyl group at the 1-position enhances solubility in organic solvents and stabilizes the pyrrolidine amine during synthetic steps .

  • Hydroxymethyl Group: Positioned at C2, this polar substituent facilitates hydrogen bonding with target proteins, as demonstrated in sphingosine kinase inhibitors .

  • Cyano Group: At C4, the nitrile moiety acts as a bioisostere for carbonyl groups, modulating electronic properties and binding affinity .

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₈N₂O₃Calculated
Molecular Weight226.27 g/molCalculated
Boiling Point~75–85°C (estimated)
Density~1.05–1.15 g/cm³
SolubilityChloroform, DMSO, methanol

Synthetic Routes and Optimization

The synthesis of tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves sequential functionalization of the pyrrolidine ring. A representative pathway is outlined below:

Step 1: Preparation of (2R,4R)-4-Cyano-2-(Hydroxymethyl)Pyrrolidine

Pharmacological Relevance and Applications

Sphingosine Kinase (SphK) Inhibition

Pyrrolidine derivatives with hydroxymethyl groups exhibit potent SphK1/SphK2 dual inhibition. Molecular docking reveals that the 2R-hydroxymethyl group hydrogen-bonds with Asp178 in SphK1, while the 4R-cyano group modulates hydrophobic interactions with the enzyme’s tail domain . In vitro assays show analogues with similar structures achieve 84% SphK1 inhibition at 1.0 μM .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Quantitative structure-activity relationship (QSAR) models highlight the importance of pyrrolidine substituents in DPP-IV inhibition. CoMFA and CoMSIA analyses demonstrate that electron-withdrawing groups (e.g., cyano) at C4 enhance inhibitory potency (pIC₅₀ = 8.2–9.1) .

Table 2: Biological Activity of Analogues

Compound% SphK1 Inhibition% SphK2 InhibitionDPP-IV pIC₅₀
Alkyloxy analogue (C₉H₁₉)84 ± 244 ± 3-
Alkenyl analogue78 ± 237 ± 5-
Cyano-pyrrolidine derivative--8.9

Industrial and Research Applications

  • Drug Intermediates: Used in synthesizing SphK inhibitors for cancer immunotherapy and DPP-IV inhibitors for type 2 diabetes .

  • Chiral Building Blocks: Serves as a precursor for asymmetric synthesis of antiviral and anti-inflammatory agents.

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